molecular formula C21H25N3O5S B2879843 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921903-66-4

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2879843
M. Wt: 431.51
InChI Key: MXMUFBHOMMGMHI-UHFFFAOYSA-N
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Description

The compound appears to be a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in antibiotics.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the attachment of the sulfamoyl and acetamide groups. However, without specific literature or research papers, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The compound contains several functional groups, including an acetamide group and a sulfamoyl group attached to a phenyl ring. It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom, one oxygen atom, and five carbon atoms.



Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar functional groups like amides and sulfonamides would likely make the compound soluble in polar solvents.


Scientific Research Applications

Synthesis and Biological Evaluation

  • A new series of compounds were synthesized to evaluate their antimicrobial activity. The study aimed to determine the structure–activity relationships of these compounds, focusing on their in vitro antibacterial and antifungal activities. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Theoretical Investigation for Drug Utilization

  • Reactivity investigations were conducted on certain sulfonamide derivatives, showing their potential as antimalarial agents. These studies also characterized the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compounds, highlighting their low cytotoxicity and high antimalarial activity. Theoretical calculations supported these findings, offering insights into their potential use in drug development (Fahim & Ismael, 2021).

Antitumor Activity Evaluation

  • Several derivatives bearing different heterocyclic rings were synthesized and screened for their potential antitumor activity against a range of human tumor cell lines. This study identified compounds with significant anticancer activity, suggesting their utility in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, with their antioxidant activities evaluated in vitro. The study found significant antioxidant activity in these compounds, indicating their potential application in preventing oxidative stress-related diseases (Chkirate et al., 2019).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. However, without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties and safety profile.


properties

IUPAC Name

N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-17-18(11-16)29-12-21(3,4)20(26)24(17)5/h6-11,23H,12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMUFBHOMMGMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

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